molecular formula C12H10O3 B1600222 (R)-2-(2-Naphthyl)glycolic acid CAS No. 43210-73-7

(R)-2-(2-Naphthyl)glycolic acid

Cat. No. B1600222
CAS RN: 43210-73-7
M. Wt: 202.21 g/mol
InChI Key: UJDJTWLEXYIASW-LLVKDONJSA-N
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Description

“®-2-(2-Naphthyl)glycolic acid” suggests a compound that contains a naphthyl group, which is a segment of naphthalene, attached to a glycolic acid molecule at the 2-position . The “®” indicates that it’s a specific enantiomer, or spatial arrangement, of the molecule .


Molecular Structure Analysis

The molecular structure would consist of a naphthyl group attached to a glycolic acid. The exact structure would depend on the specific spatial arrangement indicated by the “®” in the name .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents present. Generally, the carboxylic acid group in the glycolic acid portion could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-(2-Naphthyl)glycolic acid” would be influenced by the presence of the naphthyl group and the glycolic acid group. For example, it would likely exhibit the acidic properties typical of carboxylic acids .

Scientific Research Applications

Antiviral Applications

One study demonstrated the use of polyethyleneglycol bound sulfonic acid (PEG-OSO3H) as an efficient catalyst in synthesizing compounds with significant anti-viral activity against tobacco mosaic virus, utilizing reactions involving 2-naphthol derivatives (K. Reddi Mohan Naidu et al., 2012). This research underscores the potential of naphthyl-related compounds in developing antiviral agents.

Material Science and Polymer Research

A comparative study of poly(ethylene terephthalate) (PET) and poly(ethylene 2,6-naphthalate) (PEN) revealed the impact of naphthyl rings on the flexibility and properties of these polymers. Such insights are crucial for designing materials with specific mechanical and thermal characteristics (A. Tonelli, 2002).

Light-Sensitive Micellar Assemblies

Research into micellar structures utilizing 2-diazo-1,2-naphthoquinone demonstrated the potential for light-sensitive release mechanisms, showcasing applications in targeted drug delivery and therapeutic interventions (Andrew P. Goodwin et al., 2005).

Chemical Synthesis and Catalysis

The role of naphthyl-containing compounds in facilitating chemical reactions, such as the synthesis of unsymmetrical diphenic acids via intramolecular Ullmann coupling, presents valuable methodologies for producing complex organic molecules with high enantiomeric purity (S. Miyano et al., 1988).

Environmental Applications

Studies on the solubilization of naphthalene and its derivatives using biosurfactants highlight the potential of naphthyl-related compounds in remediating polycyclic aromatic hydrocarbon contamination. Such applications are crucial for environmental cleanup efforts (Shahrukh A. Kanga et al., 1997).

Safety And Hazards

The safety and hazards would depend on the specific properties of the compound. As a general rule, handling of chemical substances should always be done with appropriate safety measures .

Future Directions

The future directions for research on “®-2-(2-Naphthyl)glycolic acid” would depend on the findings of initial studies on its properties and potential applications .

properties

IUPAC Name

(2R)-2-hydroxy-2-naphthalen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDJTWLEXYIASW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432370
Record name (2R)-2-hydroxy-2-naphthalen-2-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2-Naphthyl)glycolic acid

CAS RN

43210-73-7
Record name (2R)-2-hydroxy-2-naphthalen-2-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-hydroxy-2-(naphthalen-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-naphthaldehyde (2.0 g, 1.0 eq), benzyltriethylammonium chloride (BTEAC) (0.13 g), and 50% aqueous NaOH (2.3 mL), and β-cyclodextrin (0.10 g) in chloroform (10 mL) was heated at 55° C. for 12 hours. The mixture was then poured into water and the solution washed with EtOAc. The aqueous layer was then acidified to pH 1 by dropwise addition of HCl (conc.). This was extracted with EtOAc, dried over Na2SO4, filtered and concentrated under reduced pressure to yield a yellow oil (0.75 g, 29%) that was not further purified.
Quantity
2 g
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reactant
Reaction Step One
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Quantity
2.3 mL
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reactant
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0.1 g
Type
reactant
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Quantity
0.13 g
Type
catalyst
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Quantity
10 mL
Type
solvent
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0 (± 1) mol
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reactant
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Yield
29%

Synthesis routes and methods II

Procedure details

(−)-3-pyridylglycolic acid This Reaction was performed in 100 mM anmonium formate buffer at pH 8. To isolate the product, the reaction mixture was filtered through a 10,000 MWCO membrane to remove enzyme and then concentrated in vacuo. 1H NMR (DMSO-d6, 500 MHz) δ 8.56 (s, 1H), 8.36 (d, J=4.57 Hz, 1H), 8.25 (s, 1H), 7.71 (m, 1H), 7.25 (dd, J=4.98, 4.80 Hz 1H), 5.45 (s, 1H). 13C NMR DMSO-d6, 125 MHz) δ 165.911, 147.862, 147.251, 139.118, 133.381, 122.746, 71.508. MS calc'd for [C7H7NO3] 153.04, found 154.0 ((MALDI TOF). ee=92% [HPLC], 84% yield, [α]20598=−65.2 (c=0.5, H2O).
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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